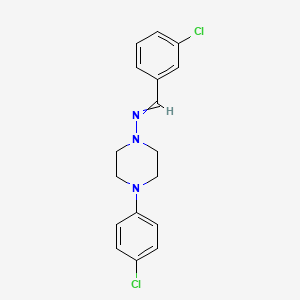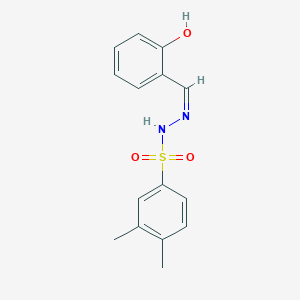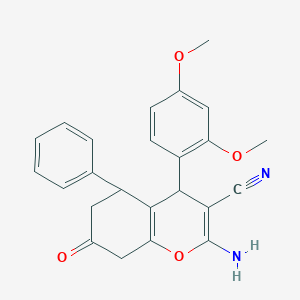
N-(3-chlorobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine, commonly known as Trazodone, is a psychoactive drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is primarily used as an antidepressant and has also been found to be effective in treating anxiety disorders, insomnia, and chronic pain. In
作用機序
Trazodone acts as an antagonist at serotonin 2A and 2C receptors and as an inhibitor of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is associated with an improvement in mood and reduction in anxiety.
Biochemical and Physiological Effects:
Trazodone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Trazodone also modulates the activity of several neurotransmitter systems, including the cholinergic, histaminergic, and adrenergic systems. Additionally, Trazodone has been found to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
Trazodone has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and anxiolytic properties. Trazodone is also relatively safe and has a low risk of abuse. However, Trazodone has several limitations for use in lab experiments. It has a complex pharmacokinetic profile, which can make it difficult to interpret results. Additionally, Trazodone has several potential side effects, including sedation, dizziness, and nausea.
将来の方向性
There are several future directions for research on Trazodone. One area of research is the development of new formulations of Trazodone that have improved pharmacokinetic properties. Another area of research is the investigation of the potential use of Trazodone in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, there is a need for further research on the long-term effects of Trazodone use and its potential for abuse.
Conclusion:
Trazodone is a psychoactive drug that has been extensively studied for its antidepressant and anxiolytic properties. Its mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin receptors. Trazodone has several biochemical and physiological effects and has several advantages for use in lab experiments. However, it also has several limitations, including a complex pharmacokinetic profile and potential side effects. There are several future directions for research on Trazodone, including the development of new formulations and investigation of its potential use in the treatment of other disorders.
合成法
Trazodone can be synthesized through a multistep process that involves the reaction of 3-chlorobenzaldehyde with 4-chlorophenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain Trazodone as a hydrochloride salt.
科学的研究の応用
Trazodone has been extensively studied for its antidepressant and anxiolytic properties. It has also been found to be effective in treating insomnia and chronic pain. Trazodone's mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin receptors. This leads to an increase in serotonin levels in the brain, which is associated with an improvement in mood and reduction in anxiety.
特性
IUPAC Name |
1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c18-15-4-6-17(7-5-15)21-8-10-22(11-9-21)20-13-14-2-1-3-16(19)12-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRLXXMKQPJRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6102600.png)
![6-[(trans-4-hydroxycyclohexyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6102609.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]glycine](/img/structure/B6102613.png)
![3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102620.png)
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B6102627.png)
![4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6102631.png)
![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
![4-[2-(3-isopropylphenoxy)ethyl]morpholine oxalate](/img/structure/B6102643.png)

![N-1,3-benzodioxol-5-yl-7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6102657.png)
![methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6102668.png)

![N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6102690.png)
![3-[(cycloheptylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6102697.png)